molecular formula C12H11N B085047 3-Methyl-5-phenylpyridine CAS No. 10477-94-8

3-Methyl-5-phenylpyridine

Cat. No. B085047
CAS RN: 10477-94-8
M. Wt: 169.22 g/mol
InChI Key: VPFKZMSXKPTQJG-UHFFFAOYSA-N
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Description

  • Introduction 3-Methyl-5-phenylpyridine is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is part of the pyridine family, a class of compounds known for their aromaticity and presence in many biologically active molecules.

  • Synthesis Analysis The synthesis of 3-Methyl-5-phenylpyridine involves prototropic reactions. For example, 3-methylpyridine can react with styrene or butadiene in the presence of alkaline metals, forming derivatives such as 3-(3'-phenylpropyl)-pyridine (Chumakov & Ledovskikh, 1965).

  • Molecular Structure Analysis The molecular structure of compounds related to 3-Methyl-5-phenylpyridine, like 2-phenylpyridine, has been analyzed using techniques like NMR spectroscopy and X-ray analysis. These studies reveal details about the bonding and spatial arrangement of atoms within the molecule (Neve et al., 1991).

  • Chemical Reactions and Properties Chemical reactions involving 3-Methyl-5-phenylpyridine derivatives can lead to various interesting compounds. For instance, reactions with protein amino groups have been explored for their potential in creating heavy-atom derivatives in proteins (Riley & Perham, 1973).

  • Physical Properties Analysis The physical properties of 3-Methyl-5-phenylpyridine derivatives include their crystal structures and thermal properties. Studies have shown that these compounds can crystallize in different space groups and exhibit layered arrangements stabilized by hydrogen bonds (Bryndal et al., 2012).

  • Chemical Properties Analysis The chemical properties of 3-Methyl-5-phenylpyridine and its derivatives are influenced by their molecular structure. For example, studies on the ultimate metabolites of related compounds have explored their reactivity towards nucleosides and DNA (Saris et al., 1995).

Scientific Research Applications

3-Methyl-5-phenylpyridine is a chemical compound with the molecular formula C12H11N . It appears as a light yellow to brown to dark green clear liquid . It has a boiling point of 160 °C/14.3 mmHg and a specific gravity of 1.07 . It’s used in various scientific research applications .

  • Pyridinium Ionic Liquids : Pyridinium salts can be used to create ionic liquids, which have a variety of applications in green chemistry due to their low volatility and ability to dissolve a wide range of organic and inorganic materials .

  • Anti-microbial Agents : Pyridinium salts have been studied for their anti-microbial properties, making them potential candidates for the development of new antibiotics .

  • Anti-cancer Agents : Some pyridinium salts have shown anti-cancer activity, suggesting potential applications in cancer treatment .

  • Anti-malarial Agents : Pyridinium salts have also been studied for their anti-malarial properties .

  • Anti-cholinesterase Inhibitors : Pyridinium salts can act as inhibitors of cholinesterase, an enzyme that breaks down acetylcholine in the body. This has potential applications in the treatment of conditions like Alzheimer’s disease .

  • Materials Science : Pyridinium salts have applications in materials science, such as in the creation of polymers and resins .

  • Synthesis of 4-azafluorene and δ-carboline : 3-Methyl-5-phenylpyridine can be used as an intermediate in the synthesis of 4-azafluorene and δ-carboline .

  • Molecular Simulations : 3-Methyl-5-phenylpyridine can be used in molecular simulations. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

  • Pyridinium Ionic Liquids : Pyridinium salts, which include structures like 3-Methyl-5-phenylpyridine, can be used to create ionic liquids. These have a variety of applications in green chemistry due to their low volatility and ability to dissolve a wide range of organic and inorganic materials .

  • Anti-microbial Agents : Pyridinium salts have been studied for their anti-microbial properties, making them potential candidates for the development of new antibiotics .

  • Anti-cancer Agents : Some pyridinium salts have shown anti-cancer activity, suggesting potential applications in cancer treatment .

  • Anti-malarial Agents : Pyridinium salts have also been studied for their anti-malarial properties .

Safety And Hazards

Safety data sheets suggest that 3-Methyl-5-phenylpyridine should be handled in a well-ventilated place while wearing suitable protective clothing to avoid contact with skin, eyes, or clothing . It is also recommended to avoid formation of dust and aerosols .

properties

IUPAC Name

3-methyl-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFKZMSXKPTQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344589
Record name 3-Methyl-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-phenylpyridine

CAS RN

10477-94-8
Record name 3-Methyl-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-phenylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
CP Saris, WJ Van Dijk, JG Westra, MRJ Hamzink… - Chemico-biological …, 1995 - Elsevier
… In contrast, 2-acetoxyamino-3-methyl-5-phenylpyridine (N-OAc-MeAPP) mainly attacked the 8-position of dG by the exocyclic nitrogen and hardly any acetylation of the nucleoside …
Number of citations: 14 www.sciencedirect.com
CP Farley, EL Eliel - Journal of the American Chemical Society, 1956 - ACS Publications
… Phenylacetaldehyde, propionaldehyde and ammonia give 3,5-diphenylpyridine, 3,5-diphenyl-2-ethy!pyridine, 2-ethyl-3-methyl-5-phenylpyridine and 3-methyl-5-phenylpyridine in …
Number of citations: 42 pubs.acs.org
JT Lutgerunk, JFC Stavenuiter, G Zomer… - …, 1989 - academic.oup.com
… -3methyl-5-phenylpyridine, being proposed ultimate carcinogens of the heterocyclic aromatic amines 2-amino-5-phenylpyridine (APP) and 2-amino-3-methyl-5-phenylpyridine (AMPP), …
Number of citations: 8 academic.oup.com
RAHJ Gilissen, DP Ringer, HJFC Stavenuiter… - …, 1992 - academic.oup.com
… ydroxy-2-acetylamino-3-methyl-5-phenylpyridine (N-OH-2AAMPP), Nhydroxy-2-amino-5-phenylpyridine (N-OH-2APP) and A'-hydroxy-2-amino-3methyl-5-phenylpyridine (N-OH-2AMPP…
Number of citations: 23 academic.oup.com
Y Fukumoto, M Hirano, N Chatani - ACS Catalysis, 2017 - ACS Publications
… Scheme dDeuterium was also incorporated into the recovered 3-methyl-5-phenylpyridine. For details, see the NMR spectrum cited on page S49 in the Supporting Information. …
Number of citations: 34 pubs.acs.org
JHN Meerman, DP Ringer, MWH Coughtrie… - Chemico-biological …, 1994 - Elsevier
… Notably, sulfation of the phenylpyridinic hydroxylamines, N-hydroxy-2-amino-5-phenylpyridine (N-OH-APP) and N-hydroxy-2-amino-3-methyl-5-phenylpyridine (N-OH-AMPP) was …
Number of citations: 38 www.sciencedirect.com
J Weinstock, RG Pearson… - Journal of the American …, 1956 - ACS Publications
… Phenylacetaldehyde, propionaldehyde and ammonia give 3,5-diphenylpyridine, 3,5-diphenyl-2-ethy!pyridine, 2-ethyl-3-methyl-5-phenylpyridine and 3-methyl-5-phenylpyridine in …
Number of citations: 26 pubs.acs.org
RG Micetich - Pyridine and Its Derivatives, Volume 14, Part 2 …, 2009 - books.google.com
The format ofthis chapter has been changed from that in the 1961 edition to include new trends and developments in the chemistry of the alkyl-and arylpyridines. Although still consisting …
Number of citations: 2 books.google.com
DD Weller, GR Luellen, DL Weller - The Journal of Organic …, 1982 - ACS Publications
… The minor isomer contaminating 8d (10% by NMR) was isolated and characterized as 3-methyl-5-phenylpyridine (lib). That this isomer is formed during the pyridine ring closure step is …
Number of citations: 25 pubs.acs.org
T Yan, W Ding, H Liu, PM Wang, D Zheng, J Xu - Tetrahedron Letters, 2020 - Elsevier
… The structure of 5, 3-methyl-5-phenylpyridine-2,4-diol, was confirmed by the HMBC correlations from H 3 -13 to C-2 (δ C 161.0), C-3 (δ C 106.9) and C-4 (δ C 163.5). …
Number of citations: 9 www.sciencedirect.com

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